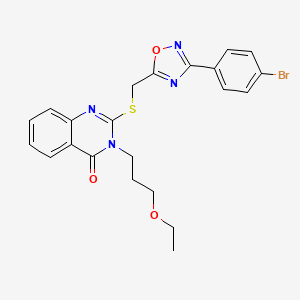
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21BrN4O3S and its molecular weight is 501.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one represents a novel hybrid molecule that combines the structural features of quinazolinones and oxadiazoles. This combination is designed to enhance biological activity across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The compound contains:
- A quinazolinone core, known for its diverse pharmacological properties.
- A 1,2,4-oxadiazole moiety, which has been widely studied for its antimicrobial and anticancer activities.
- A thioether linkage that may enhance the compound's bioavailability and stability.
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer potential. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, quinazolinone derivatives have demonstrated IC50 values in the low micromolar range against several cancer types, including breast (MCF-7), prostate (PC3), and colorectal (HT-29) cancers . The incorporation of the oxadiazole group may further enhance this activity by modifying the compound's interaction with cellular targets.
Table 1: Anticancer Activity of Related Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A3 | PC3 | 10 | Induction of apoptosis |
| Compound A5 | MCF-7 | 10 | Inhibition of cell proliferation |
| Compound B4 | HT-29 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of quinazolinones and oxadiazoles have been extensively documented. Studies show that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds similar to the target molecule have exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 25 |
| Compound Y | E. coli | 30 |
| Compound Z | C. albicans | 40 |
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the oxadiazole moiety may contribute to enhanced anti-inflammatory effects through modulation of signaling pathways involved in inflammation .
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study evaluating several quinazolinone derivatives, compound A3 showed significant cytotoxicity across multiple cancer cell lines with an IC50 value of 10 µM against PC3 cells. This suggests a potential pathway for developing new anticancer therapies based on this scaffold .
- Antimicrobial Screening : Another study demonstrated that a series of quinazolinone derivatives exhibited promising antibacterial activity against E. coli and P. aeruginosa, indicating their potential use in treating resistant bacterial infections .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the quinazolinone core can significantly affect biological activity. For instance, increasing electron-withdrawing groups on the aromatic ring enhanced anticancer potency while maintaining low toxicity in normal cells .
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUEJRYVFXBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














